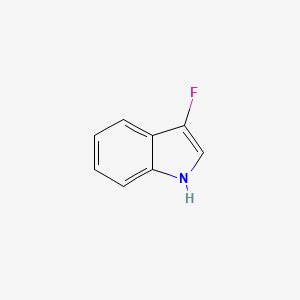

3-Fluoro-1H-indole

概要

説明

3-Fluoro-1H-indole is an organic compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives, such as 3-Fluoro-1H-indole, has been a topic of interest in the chemical community . A variety of techniques have been used to produce these compounds . For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-1H-indole is characterized by the presence of a fluorine atom on the indole ring, which can influence the molecule’s electronic properties and reactivity . The fluorine atom is highly electronegative, which can increase the acidity of adjacent functional groups and impact the molecule’s ability to undergo further chemical reactions .

Chemical Reactions Analysis

Fluorinated indoles, such as 3-Fluoro-1H-indole, have shown altered reactivity compared to their non-fluorinated counterparts . For instance, the fluorine-substituted 5,6-dihydroxytryptamines displayed decreased potential for oxidation and increased phenol acidities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-1H-indole are influenced by the presence of the fluorine atom. The papers indicate that fluorine substitution can lead to increased acidity and decreased oxidation potential.

科学的研究の応用

Antiviral Applications

3-Fluoro-1H-indole: derivatives have been investigated for their potential as antiviral agents. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The introduction of the fluoro group at the third position of the indole ring can enhance the binding affinity to viral proteins, potentially leading to more effective antiviral drugs.

Anti-inflammatory Properties

Indole derivatives, including those with a fluorine substitution, are known for their anti-inflammatory effects. These compounds can interfere with inflammatory pathways, providing a basis for the development of new anti-inflammatory medications .

Anticancer Research

The indole nucleus is a common feature in many synthetic drug molecules, and its derivatives, such as 3-Fluoro-1H-indole , are being explored for anticancer properties. The electron-withdrawing effect of the fluorine atom may contribute to the cytotoxicity against cancer cells .

Anti-HIV Activity

Research into indole derivatives has included the exploration of their potential in anti-HIV therapies. The structural modification of indole compounds, like 3-Fluoro-1H-indole , could lead to novel treatments for HIV by inhibiting key enzymes or blocking virus-cell fusion .

Antioxidant Effects

The indole scaffold is associated with antioxidant properties. Derivatives of 3-Fluoro-1H-indole may be used to scavenge free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in various diseases .

Antimicrobial and Antitubercular Uses

3-Fluoro-1H-indole: and its derivatives have been studied for their antimicrobial and antitubercular activities. These compounds can act against a broad spectrum of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis .

Antidiabetic Potential

Indole derivatives are also being researched for their antidiabetic effects. By modulating insulin signaling pathways or inhibiting enzymes involved in glucose metabolism, compounds like 3-Fluoro-1H-indole could be beneficial in managing diabetes .

Antimalarial Applications

The fight against malaria has led to the investigation of various indole derivatives3-Fluoro-1H-indole could serve as a scaffold for developing new antimalarial drugs, targeting different stages of the Plasmodium life cycle .

作用機序

Target of Action

3-Fluoro-1H-indole, also known as 3-Fluoroindole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for treatment and the development of new useful derivatives . .

Mode of Action

The mode of action of 3-Fluoroindole involves its interaction with its targets, leading to various changes. Indole derivatives, including 3-Fluoroindole, are known to exhibit a broad spectrum of biological activities . .

Biochemical Pathways

3-Fluoroindole, like other indole derivatives, can affect various biochemical pathways. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Fluoroindole may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

The molecular and cellular effects of 3-Fluoroindole’s action are likely to be diverse, given the broad spectrum of biological activities exhibited by indole derivatives . .

Safety and Hazards

While specific safety and hazard information for 3-Fluoro-1H-indole is not detailed in the provided papers, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

特性

IUPAC Name |

3-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMITYLJHUKSVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495220 | |

| Record name | 3-Fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1H-indole | |

CAS RN |

66946-81-4 | |

| Record name | 3-Fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)

![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)